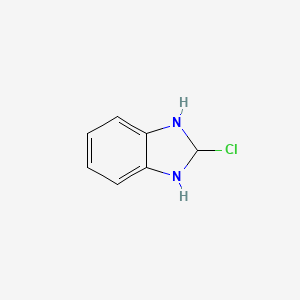
2-Chloro-2,3-dihydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3-dihydro-1H-benzimidazole is a heterocyclic organic compound that features a benzene ring fused with an imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse range of biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3-dihydro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . Another common method is the reaction of o-phenylenediamine with aldehydes, followed by oxidation . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form alkylated derivatives.
Oxidation Reactions: It can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like dimethyl sulfate or diethyl sulfate are commonly used.
Oxidation: Oxidizing agents such as bromine are used.
Reduction: Reducing agents like hydrogen in the presence of a catalyst are employed.
Major Products
Substitution: 1-methyl-2-chlorobenzimidazole, 1-ethyl-2-chlorobenzimidazole.
Oxidation: 2-chloro-4,5,6,7-tetrabromobenzimidazole.
Reduction: Corresponding amines.
Scientific Research Applications
2-Chloro-2,3-dihydro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It binds to enzymes and proteins, altering their function and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloro-2,3-dihydro-1H-benzimidazole is unique due to its specific chemical structure and properties. Similar compounds include:
Benzimidazole: Known for its broad range of biological activities.
2-Chlorobenzimidazole: Shares similar chemical properties but differs in its specific applications.
Pyrimido[1,2-a]benzimidazoles: Known for their antiviral and antibacterial properties.
These compounds share some similarities but also have distinct differences that make this compound unique in its applications and properties .
Properties
CAS No. |
85354-90-1 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-chloro-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C7H7ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7,9-10H |
InChI Key |
XMSPZKBSXKZZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



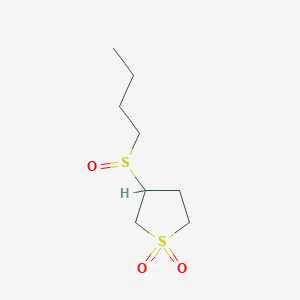
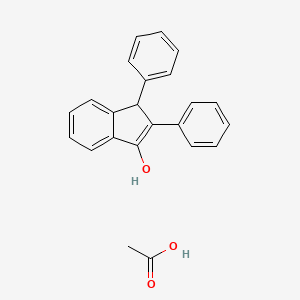

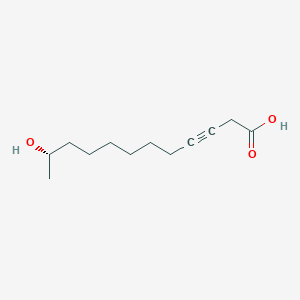
methanone](/img/structure/B14402737.png)
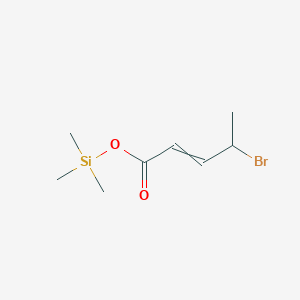
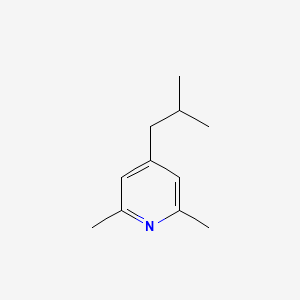
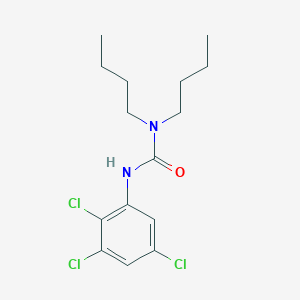
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
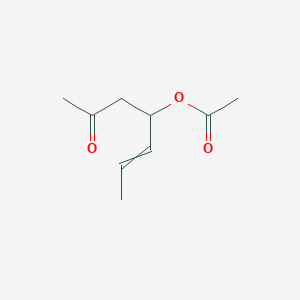
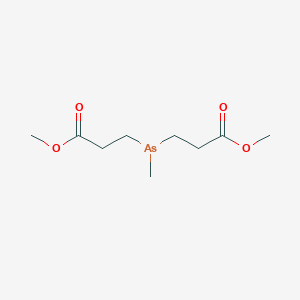
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)
